molecular formula C9H8BrNO2 B6206431 2-bromo-4-(methoxymethoxy)benzonitrile CAS No. 2742653-71-8

2-bromo-4-(methoxymethoxy)benzonitrile

Cat. No.: B6206431
CAS No.: 2742653-71-8
M. Wt: 242.1
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Description

2-bromo-4-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(methoxymethoxy)benzonitrile typically involves the bromination of 4-(methoxymethoxy)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(methoxymethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new aromatic compound with the substituent introduced in place of the bromine atom.

Scientific Research Applications

2-bromo-4-(methoxymethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-4-(methoxymethoxy)benzonitrile exerts its effects depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the methoxymethoxy group, which influence the electron density of the benzene ring and facilitate various substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methoxymethoxy group.

    2-bromo-5-methoxybenzonitrile: Similar structure but with the methoxy group in a different position.

    4-(bromomethyl)benzonitrile: Contains a bromomethyl group instead of a bromine atom and a methoxymethoxy group.

Uniqueness

2-bromo-4-(methoxymethoxy)benzonitrile is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

CAS No.

2742653-71-8

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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